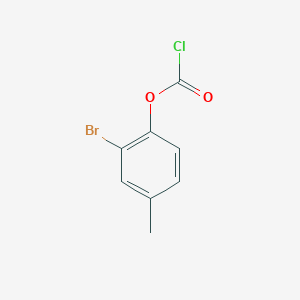

2-Bromo-4-methylphenyl chloroformate

Description

2-Bromo-4-methylphenyl chloroformate is an aromatic chloroformate derivative characterized by a phenyl ring substituted with a bromine atom at the 2-position and a methyl group at the 4-position. Chloroformates, in general, are highly reactive acylating agents used in organic synthesis, particularly for forming esters, carbamates, and carbonates.

Key inferred properties:

- Molecular formula: Likely C₈H₆BrClO₂ (based on substitution pattern).

- Reactivity: Expected to react with nucleophiles (e.g., amines, alcohols) to form stable derivatives.

- Applications: Potential use in pharmaceutical intermediates or specialty chemical synthesis due to the electron-withdrawing bromine and steric effects of the methyl group.

Properties

Molecular Formula |

C8H6BrClO2 |

|---|---|

Molecular Weight |

249.49 g/mol |

IUPAC Name |

(2-bromo-4-methylphenyl) carbonochloridate |

InChI |

InChI=1S/C8H6BrClO2/c1-5-2-3-7(6(9)4-5)12-8(10)11/h2-4H,1H3 |

InChI Key |

QYLXJUOVXALBQF-UHFFFAOYSA-N |

Canonical SMILES |

CC1=CC(=C(C=C1)OC(=O)Cl)Br |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions

2-Bromo-4-methylphenyl chloroformate can be synthesized through several methods. One common approach involves the reaction of 2-bromo-4-methylphenol with phosgene (COCl₂) in the presence of a base such as pyridine. The reaction typically proceeds under controlled temperature conditions to ensure the selective formation of the chloroformate ester.

Industrial Production Methods

In an industrial setting, the production of this compound may involve continuous flow reactors to maintain precise control over reaction conditions. This method enhances the efficiency and scalability of the process, ensuring consistent product quality.

Chemical Reactions Analysis

Types of Reactions

2-Bromo-4-methylphenyl chloroformate undergoes various chemical reactions, including:

Nucleophilic Substitution: The chloroformate group can be replaced by nucleophiles such as amines, alcohols, or thiols, leading to the formation of carbamates, carbonates, or thiocarbonates.

Hydrolysis: In the presence of water, the chloroformate group hydrolyzes to form 2-bromo-4-methylphenol and carbon dioxide.

Reduction: The bromine atom can be reduced to a hydrogen atom using reducing agents like lithium aluminum hydride (LiAlH₄).

Common Reagents and Conditions

Nucleophilic Substitution: Reagents such as amines (e.g., aniline) or alcohols (e.g., methanol) are commonly used under mild conditions.

Hydrolysis: Typically carried out in aqueous acidic or basic conditions.

Reduction: Lithium aluminum hydride (LiAlH₄) is used in anhydrous conditions to prevent unwanted side reactions.

Major Products Formed

Carbamates: Formed from reactions with amines.

Carbonates: Formed from reactions with alcohols.

Thiocarbonates: Formed from reactions with thiols.

2-Bromo-4-methylphenol: Formed from hydrolysis.

Scientific Research Applications

2-Bromo-4-methylphenyl chloroformate has diverse applications in scientific research:

Chemistry: Used as an intermediate in the synthesis of various organic compounds, including pharmaceuticals and agrochemicals.

Biology: Employed in the modification of biomolecules, such as proteins and peptides, to study their structure and function.

Medicine: Investigated for its potential use in drug development, particularly in the synthesis of prodrugs and active pharmaceutical ingredients.

Industry: Utilized in the production of specialty chemicals and materials, including polymers and coatings.

Mechanism of Action

The mechanism of action of 2-Bromo-4-methylphenyl chloroformate primarily involves its reactivity with nucleophiles. The chloroformate group is highly electrophilic, making it susceptible to attack by nucleophiles, leading to the formation of various derivatives. The bromine atom can also participate in substitution reactions, further expanding the compound’s reactivity profile.

Comparison with Similar Compounds

Structural and Physical Properties

The table below compares inferred properties of 2-bromo-4-methylphenyl chloroformate with other chloroformates:

Notes:

- Boiling point : Aromatic chloroformates (e.g., benzyl, phenyl) exhibit higher boiling points than aliphatic derivatives (ethyl, methyl) due to increased molecular weight and aromatic stabilization . The bromine and methyl substituents in this compound likely elevate its boiling point further.

- Density: Bromine’s high atomic mass increases density compared to non-halogenated analogs.

Reactivity and Chemical Behavior

- Hydrolysis : Lower chloroformates (e.g., methyl, ethyl) hydrolyze rapidly in water, while aromatic derivatives hydrolyze more slowly due to reduced electrophilicity . The bromine substituent in this compound may further slow hydrolysis by steric hindrance.

- Stability : Methyl and ethyl chloroformates are prone to decomposition under humid conditions, whereas aromatic derivatives (including 2-bromo-4-methylphenyl) may exhibit greater stability during storage .

Biological Activity

2-Bromo-4-methylphenyl chloroformate is a compound that has garnered attention in the field of medicinal chemistry due to its potential biological activities. This article aims to provide an in-depth analysis of its biological activity, including its mechanisms of action, applications in research, and relevant case studies.

- Molecular Formula : C8H8BrClO2

- Molecular Weight : 239.50 g/mol

- IUPAC Name : this compound

The biological activity of this compound is primarily attributed to its ability to act as an electrophilic agent. It can participate in nucleophilic substitution reactions, which are crucial for modifying biological molecules such as proteins and nucleic acids. The chloroformate group can react with amines and alcohols, leading to the formation of carbamates and esters, respectively. This reactivity is significant in drug design, where such modifications can enhance the pharmacological properties of lead compounds.

Antimicrobial Activity

Studies have indicated that derivatives of chloroformates exhibit antimicrobial properties. For instance, compounds derived from this compound were evaluated for their efficacy against various bacterial strains. The results demonstrated promising activity against both Gram-positive and Gram-negative bacteria, suggesting that this compound may serve as a scaffold for developing new antimicrobial agents .

Anticancer Potential

Research has also focused on the anticancer potential of chloroformate derivatives. In vitro studies have shown that certain derivatives can inhibit the proliferation of cancer cell lines, including breast cancer (MCF7) and lung cancer (A549) cells. The mechanism appears to involve the induction of apoptosis and cell cycle arrest .

Case Studies

-

Antimicrobial Screening

- A study conducted by Sharma et al. evaluated several derivatives of chloroformates, including those based on this compound. The antimicrobial assays revealed that some derivatives exhibited significant inhibition zones against tested pathogens, highlighting their potential as new therapeutic agents .

- Anticancer Activity

Table 1: Biological Activity Summary of this compound Derivatives

Q & A

Basic Research Questions

Q. What are the common synthetic routes for preparing 2-Bromo-4-methylphenyl chloroformate?

- Methodological Answer : The compound is typically synthesized by reacting 2-bromo-4-methylphenol with phosgene or a phosgene equivalent (e.g., triphosgene) under controlled conditions. The reaction requires anhydrous solvents (e.g., chloroform or dichloromethane) and a base (e.g., pyridine) to neutralize HCl byproducts. For example, analogous chloroformate syntheses involve dropwise addition of the phenol derivative to chilled phosgene, followed by purification via vacuum distillation or recrystallization .

Q. How can researchers ensure the purity and structural integrity of this compound during synthesis?

- Methodological Answer : Purity is validated using 1H/13C NMR spectroscopy to confirm esterification and detect residual unreacted phenol or phosgene byproducts. HPLC with UV detection or GC-MS (after derivatization) quantifies impurities. For example, carbamate derivatives synthesized from chloroformates were verified using NMR and high-resolution mass spectrometry (HRMS) to ensure structural fidelity .

Q. What safety protocols are recommended for handling this compound in laboratory settings?

- Methodological Answer : Chloroformates are highly toxic and corrosive. Use fume hoods , nitrile gloves, and protective eyewear. Acute exposure studies on analogous compounds (e.g., methyl chloroformate) report LC50 values of 64–123 ppm in rats, emphasizing the need for strict exposure limits. Emergency protocols should include immediate neutralization with sodium bicarbonate and evacuation in case of inhalation .

Advanced Research Questions

Q. How can experimental design optimize reaction conditions for synthesizing derivatives using this compound?

- Methodological Answer : Employ Design of Experiments (DoE) to assess critical parameters:

- Stoichiometry : Vary molar ratios of chloroformate to nucleophiles (e.g., amines).

- Solvent polarity : Test solvents like THF or DMF to optimize reaction rates.

- Temperature : Explore kinetic vs. thermodynamic control.

For example, a study on ethyl chloroformate derivatization used factorial designs to optimize amino acid derivatization efficiency, identifying THF volume and base concentration as key factors .

Q. What strategies resolve discrepancies in toxicological data when interpreting acute exposure risks of chloroformate derivatives?

- Methodological Answer : Discrepancies in LC50 values (e.g., 88 ppm for male vs. 103 ppm for female rats) may arise from species-specific metabolism or analytical variability. Mitigate by:

- Replicating studies across multiple labs.

- Using standardized exposure chambers with real-time concentration monitoring.

- Applying computational toxicology models (e.g., QSAR) to extrapolate interspecies differences .

Q. How does the electronic and steric environment of this compound influence its reactivity in nucleophilic acyl substitutions?

- Methodological Answer : The bromo group (electron-withdrawing) enhances electrophilicity at the carbonyl carbon, while the methyl group (electron-donating) introduces steric hindrance. Comparative studies of para-substituted phenyl chloroformates show that electron-withdrawing groups accelerate reactions with amines, whereas bulky substituents reduce accessibility. Computational modeling (e.g., DFT) can predict regioselectivity in complex reactions .

Data Contradiction Analysis

- Example : Conflicting reports on chloroformate toxicity may stem from differences in experimental setups (e.g., exposure duration, animal models). Cross-referencing studies with harmonized protocols (e.g., OECD guidelines) improves data reliability .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.